molecular formula C10H9FO2 B8736071 8-Fluoro-5-methylchroman-4-one

8-Fluoro-5-methylchroman-4-one

Cat. No. B8736071
M. Wt: 180.17 g/mol
InChI Key: YIHATJKIFDTLRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Fluoro-5-methylchroman-4-one is a useful research compound. Its molecular formula is C10H9FO2 and its molecular weight is 180.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Fluoro-5-methylchroman-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoro-5-methylchroman-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-Fluoro-5-methylchroman-4-one

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

8-fluoro-5-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9FO2/c1-6-2-3-7(11)10-9(6)8(12)4-5-13-10/h2-3H,4-5H2,1H3

InChI Key

YIHATJKIFDTLRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)CCOC2=C(C=C1)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
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reactant
Reaction Step One
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Quantity
Extracted from reaction SMILES
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of 3-(2-fluoro-5-methylphenoxy)propanoic acid (10a) (860 mg, 4.64 mmol) in polyphosphoric acid (12.8 g, 130.3 mmol) was stirred at 100° C. for 2 hours. After cooling to room temperature, the mixture was diluted with water (90 mL), and extracted with ethyl acetate (2×60 mL). The organic layers were combined, washed with brine, dried over sodium sulfate, and concentrated in vacuo to provide 8-fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one (10b) (573 mg, 3.18 mol, 73%) which was used without further purification. Ms m/z ([M+H]+) 181.
Quantity
860 mg
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
12.8 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 3-(2-fluoro-5-methylphenoxy)propanoic acid (2.45 g, 12.4 mmol, STEP 1-1) in polyphosphoric acid (35 g) was stirred at 100° C. for 2 hours. After cooling to room temperature, the mixture was diluted with water (150 mL), and extracted with ethyl acetate (60 mL×2). The organic layers were combined, washed with brine, dried over magnesium sulfate, and concentrated in vacuum to afford the title compound as a white solid (2.30 g, quant.).
Quantity
2.45 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
35 g
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

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